molecular formula C9H9NS B11794313 N-Methylbenzo[b]thiophen-3-amine

N-Methylbenzo[b]thiophen-3-amine

Cat. No.: B11794313
M. Wt: 163.24 g/mol
InChI Key: CTUOYEDDWFWNTJ-UHFFFAOYSA-N
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Description

N-Methylbenzo[b]thiophen-3-amine is a heterocyclic compound that features a benzothiophene core with a methyl group attached to the nitrogen atom at the 3-position. Benzothiophene derivatives are known for their diverse biological activities and are utilized in various fields such as medicinal chemistry, material science, and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzo[b]thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that mediate therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylbenzo[b]thiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamine group at the 3-position of the benzothiophene core enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

N-methyl-1-benzothiophen-3-amine

InChI

InChI=1S/C9H9NS/c1-10-8-6-11-9-5-3-2-4-7(8)9/h2-6,10H,1H3

InChI Key

CTUOYEDDWFWNTJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CSC2=CC=CC=C21

Origin of Product

United States

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